molecular formula C13H15N3O3 B12112395 N-(4-methyl-1,2,5-oxadiazol-3-yl)-4-propoxybenzamide

N-(4-methyl-1,2,5-oxadiazol-3-yl)-4-propoxybenzamide

Cat. No.: B12112395
M. Wt: 261.28 g/mol
InChI Key: ILXNQGNPEGQYSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methyl-1,2,5-oxadiazol-3-yl)-4-propoxybenzamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,2,5-oxadiazol-3-yl)-4-propoxybenzamide typically involves the reaction of 4-propoxybenzoic acid with 4-methyl-1,2,5-oxadiazole-3-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,2,5-oxadiazol-3-yl)-4-propoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or oxadiazoles.

Scientific Research Applications

N-(4-methyl-1,2,5-oxadiazol-3-yl)-4-propoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(4-methyl-1,2,5-oxadiazol-3-yl)-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to a biological response. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methyl-1,2,5-oxadiazol-3-yl)methylamine
  • (5-methyl-1,3-oxazol-2-yl)methylamine
  • (2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride
  • N-Methyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride

Uniqueness

N-(4-methyl-1,2,5-oxadiazol-3-yl)-4-propoxybenzamide is unique due to its specific structural features, such as the presence of the propoxy group and the oxadiazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

N-(4-methyl-1,2,5-oxadiazol-3-yl)-4-propoxybenzamide

InChI

InChI=1S/C13H15N3O3/c1-3-8-18-11-6-4-10(5-7-11)13(17)14-12-9(2)15-19-16-12/h4-7H,3,8H2,1-2H3,(H,14,16,17)

InChI Key

ILXNQGNPEGQYSU-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=NON=C2C

Origin of Product

United States

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